molecular formula C10H7Br3N2 B1350188 1-Benzyl-2,4,5-tribromo-1H-imidazole CAS No. 31250-80-3

1-Benzyl-2,4,5-tribromo-1H-imidazole

Cat. No.: B1350188
CAS No.: 31250-80-3
M. Wt: 394.89 g/mol
InChI Key: DPVXZXBHQWNJDP-UHFFFAOYSA-N
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Description

1-Benzyl-2,4,5-tribromo-1H-imidazole is a brominated imidazole derivative with the molecular formula C₁₀H₇Br₃N₂ and a molecular weight of 394.89 g/mol . This compound is characterized by the presence of three bromine atoms at the 2, 4, and 5 positions of the imidazole ring, along with a benzyl group attached to the nitrogen atom at the 1 position. It is a solid compound that is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,4,5-tribromo-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include nickel catalysts for cyclization reactions and various acids and bases for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can yield disubstituted imidazoles, while substitution reactions can produce a variety of substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 1-Benzyl-2,4,5-tribromo-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and imidazole ring structure allow it to participate in various biochemical reactions. For example, it can act as an uncoupler of oxidative phosphorylation, disrupting the normal function of mitochondria in cells .

Comparison with Similar Compounds

Properties

IUPAC Name

1-benzyl-2,4,5-tribromoimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br3N2/c11-8-9(12)15(10(13)14-8)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVXZXBHQWNJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378300
Record name 1-Benzyl-2,4,5-tribromo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31250-80-3
Record name 1-Benzyl-2,4,5-tribromo-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine 2,4,5-tribromoimidazole (15.29 g, 0.050 mol), cesium carbonate (18.0 g, 0.055 mol), benzyl bromide (6.3 mL, 0.053 mol) and dimethylformamide (100 mL) and stir at 20° C. for 18 hours. Filter solids and concentrate under reduced pressure. Suspend in dichloromethane, filter through 2 cm pad silica gel and wash with dichloromethane (1 L). Concentrate filtrates under reduced pressure. Redissolve in dichloromethane (15 mL), add 4 M HCl in dioxane (12.5 mL, 0.050 mol), cool to −20° C. and filter solids. Concentrate filtrate, dissolve in ethyl ether, add 1 M HCl/ether (20 mL) and hexane (40 mL), cool −20° C. and filter. Combine solids and dry under reduced pressure to give 19.6 g (90%, 0.045 mol) of the title compound. MS(ES+): m/z=393.0 (M+H)+
Quantity
15.29 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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